

"4-chlorophenyl methyl sulfoxide properties"

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Compound of Interest

Compound Name: 4-Chlorophenyl sulfoxide

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An In-depth Technical Guide to 4-Chlorophenyl Methyl Sulfoxide

This technical guide provides a comprehensive overview of the core properties, experimental protocols, and potential biological pathways of 4-chlorophenyl methyl sulfoxide. The information is intended for researchers, scientists, and professionals involved in drug development and chemical analysis.

Data Presentation

The following tables summarize the key physical, chemical, spectral, and toxicological properties of 4-chlorophenyl methyl sulfoxide.

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
CAS Registry Number	934-73-6	[1][2][3]
Molecular Formula	C ₇ H ₇ ClOS	[1][2][4]
Molecular Weight	174.65 g/mol	[1][3][4]
IUPAC Name	1-chloro-4-(methylsulfinyl)benzene	[3]
Synonyms	p-Chlorophenyl methyl sulfoxide, Methyl 4-chlorophenyl sulfoxide	[2][3][5]
Appearance	White solid	[5]
Melting Point	45-48 °C (113-118 °F)	[1][2]
Boiling Point	142-144 °C at 6 Torr; 135-136 °C at 5 Torr	[1][2][5]
Flash Point	136 °C (277 °F) (closed cup)	[1]
Density	1.36 g/cm ³	[5]
Topological Polar Surface Area	36.3 Å ²	[3][4][5]
XLogP3	1.7	[4][5]
InChIKey	UBDUBBTYCRJUHW-UHFFFAOYSA-N	[2][3]
Canonical SMILES	<chem>CS(=O)C1=CC=C(C=C1)Cl</chem>	[3]

Table 2: Spectral Data Summary

Technique	Key Data Points	Source(s)
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 7.58 (d, J = 8.5 Hz, 2H), 7.49 (d, J = 8.5 Hz, 2H), 2.71 (s, 3H)	[6]
¹³ C NMR (100 MHz, CDCl ₃)	δ (ppm): 144.43, 133.18, 128.19, 117.60, 117.01, 44.21	[6]
Mass Spectrometry (GC-MS)	m/z Top Peak: 159; Total Peaks: 128	[3]
Infrared (IR) Spectroscopy	The S=O stretching mode is typically the most intense for sulfoxides.	[7]

Table 3: Toxicological Profile

Endpoint	Result	Species	Source(s)
GHS Classification	Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Serious Eye Damage (Category 1)	N/A	[1][3]
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage.	N/A	[3]
Acute Oral LD ₅₀	400–620 mg/kg	Rat	[8]
Acute Oral LD ₅₀	330–880 mg/kg	Mouse	[8]
Acute Dermal Toxicity	Did not induce death (sulfide parent compound did). Induced CNS depression for up to 7 days.	Rabbit	[8]
Skin Irritation	Mild irritation	Rabbit	[8][9]
Eye Irritation	Produced positive responses in cornea, iris, and conjunctiva; corneal opacity persisted for 21 days.	Rabbit	[8][9]
Skin Sensitization	No unequivocal skin sensitization demonstrated.	Guinea Pig	[9]
Bacterial Mutagenicity (Ames)	Not mutagenic in five Salmonella strains (with or without S9 activation).	Salmonella	[8][9]

Experimental Protocols

Detailed methodologies for the synthesis, characterization, and toxicological evaluation of 4-chlorophenyl methyl sulfoxide are provided below.

Synthesis of 4-Chlorophenyl Sulfoxide

This protocol is based on a general procedure for the synthesis of aryl sulfoxides.

Objective: To synthesize **4-chlorophenyl sulfoxide** from 4-chlorothioanisole.

Materials:

- 4-chlorothioanisole (p-chlorophenyl methyl sulfide)
- Oxidizing agent (e.g., dimethyldioxirane)
- Solvent (e.g., acetone)
- Deionized water
- Standard laboratory glassware and stirring equipment
- Fume hood

Procedure:

- The reaction is conducted in a fume hood at a controlled temperature, for example, 25 °C. [\[10\]](#)
- Dissolve the starting material, 4-chlorothioanisole, in a suitable solvent such as acetone.
- Slowly add the oxidizing agent (e.g., dimethyldioxirane in acetone) to the stirred solution. The oxidation of sulfides to sulfoxides is often rapid. [\[11\]](#)
- Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to confirm the consumption of the starting material and formation of the product.

- Upon completion, the reaction is typically quenched by adding water to precipitate the organic product.[\[12\]](#)
- The crude product is collected by filtration.
- Purify the final product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 4-chlorophenyl methyl sulfoxide.
- Characterize the final product using techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.[\[13\]](#)

Spectroscopic Characterization

Objective: To confirm the chemical structure and purity of the synthesized 4-chlorophenyl methyl sulfoxide.

¹H and ¹³C NMR Spectroscopy:[\[6\]](#)[\[13\]](#)

- Prepare a sample by dissolving approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Acquire ¹H and ¹³C NMR spectra using a spectrometer, such as a 300 or 400 MHz instrument.[\[13\]](#)
- Reference the chemical shifts (δ) to the residual solvent peak (e.g., CDCl₃ at 7.24 ppm for ¹H and 77.0 ppm for ¹³C).[\[13\]](#)
- Analyze the spectra for characteristic peaks, multiplicities, and integration values to confirm the structure.

Mass Spectrometry (GC-MS):[\[3\]](#)

- Prepare a dilute solution of the sample in a volatile organic solvent.
- Inject the sample into the GC-MS system. The gas chromatograph separates the components of the sample before they enter the mass spectrometer.

- The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), generating a mass spectrum.
- Analyze the fragmentation pattern and the molecular ion peak to confirm the molecular weight and structure of the compound.

Toxicological Evaluation Protocols

The following outlines the general procedures used in the toxicological assessment of 4-chlorophenyl methyl sulfoxide.[\[8\]](#)[\[9\]](#)

Acute Oral Toxicity (LD_{50}):

- Fasted rats or mice are administered the test substance via oral gavage at various dose levels.
- Animals are observed for signs of toxicity and mortality over a 14-day period.
- The LD_{50} , the dose estimated to be lethal to 50% of the test animals, is calculated using statistical methods.

Skin and Eye Irritation (Draize Test):

- Skin: A small amount of the substance is applied to a shaved patch of skin on albino rabbits and covered with a gauze patch. The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.
- Eye: A small amount of the substance is instilled into one eye of an albino rabbit, with the other eye serving as a control. The eyes are examined for irritation to the cornea, iris, and conjunctiva at various time points. For 4-chlorophenyl methyl sulfoxide, severe and persistent corneal opacity was noted.[\[9\]](#)

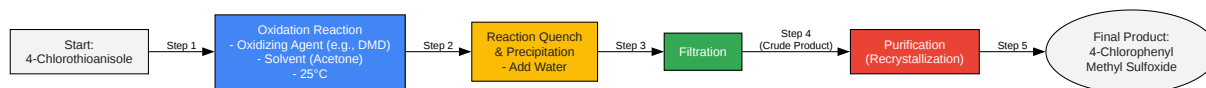
Bacterial Reverse Mutation Assay (Ames Test):

- Several strains of *Salmonella typhimurium* that are auxotrophic for histidine are used.
- The bacteria are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix from induced rat liver).

- The plates are incubated for 48-72 hours.
- The number of revertant colonies (bacteria that have mutated back to being able to synthesize histidine) is counted. A significant, dose-dependent increase in revertants indicates mutagenic potential. 4-chlorophenyl methyl sulfoxide was found to be non-mutagenic in this assay.[9]

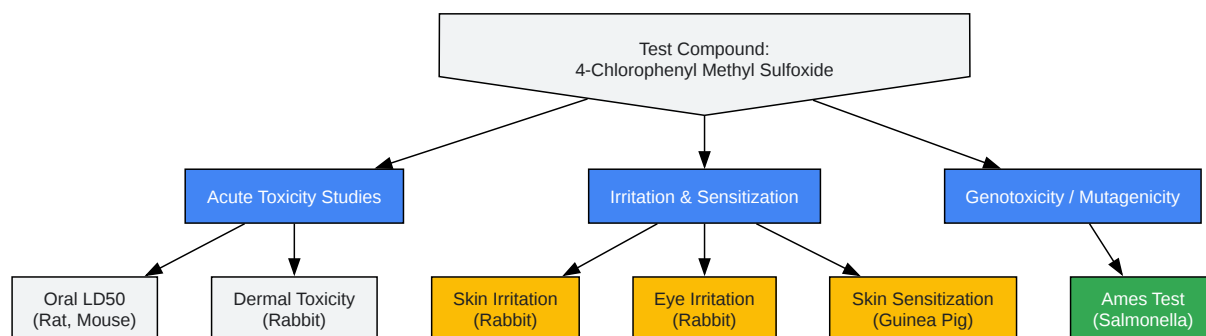
Visualizations

The following diagrams illustrate key workflows and potential metabolic pathways related to 4-chlorophenyl methyl sulfoxide.



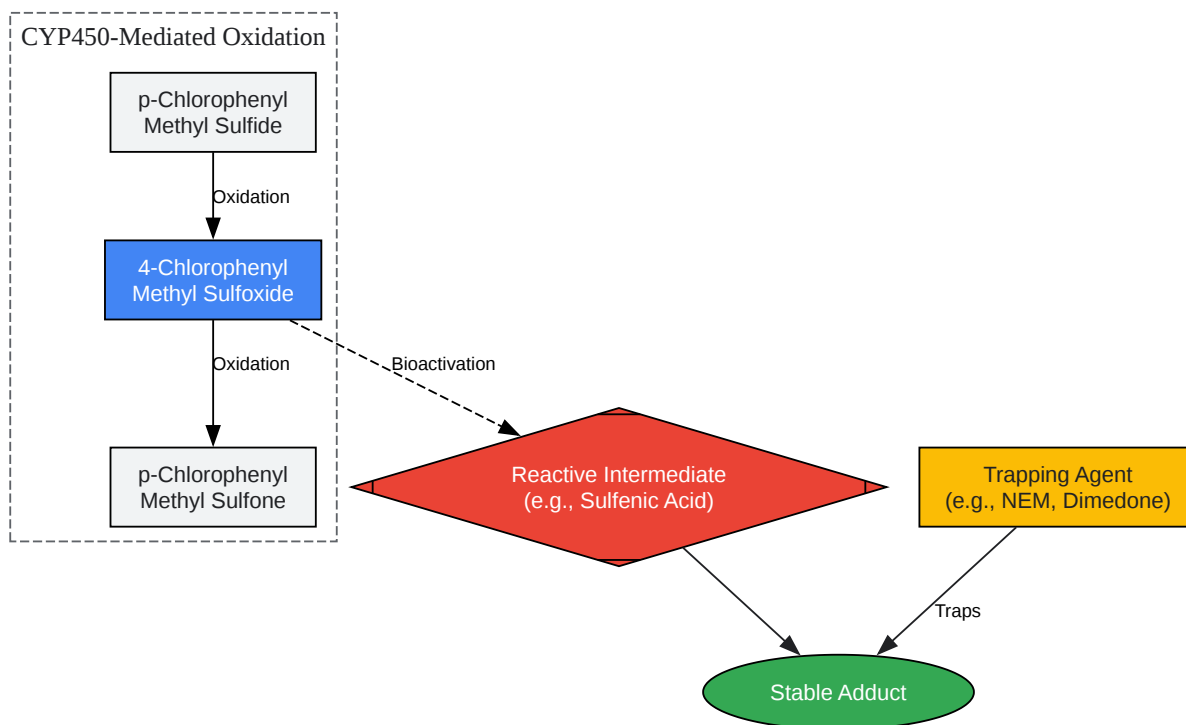
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Diagram 1: General workflow for the synthesis of 4-chlorophenyl methyl sulfoxide.



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Diagram 2: Workflow for the toxicological assessment of the compound.



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Diagram 3: Potential metabolic pathway and bioactivation of 4-chlorophenyl methyl sulfoxide.

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